1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a substituted indole moiety. The urea core (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The 1-methylindole substituent introduces lipophilic and aromatic characteristics, while the hydroxyethyl linker may enhance solubility or modulate stereoelectronic properties. Although direct biological data for this compound are unavailable in the provided evidence, structurally related urea derivatives are known for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22-10-14(13-4-2-3-5-15(13)22)16(23)9-20-19(24)21-12-6-7-17-18(8-12)26-11-25-17/h2-8,10,16,23H,9,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKABZCJZSALBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety and an indole derivative, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The mechanisms through which 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea may exert its effects include:
- Antioxidant Activity : Compounds containing indole and dioxole structures have been shown to scavenge free radicals, reducing oxidative stress in cells.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation-related diseases.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
Case Studies
Several studies have explored the biological activity of related compounds:
- Antioxidant Activity Study : A study highlighted that derivatives similar to the target compound exhibited significant antioxidant activity with IC50 values ranging from 9.18 to 32.43 µg/mL, indicating strong potential for mitigating oxidative damage in cells .
- Anticancer Evaluation : In a comparative study, compounds containing the indole structure showed promising results against MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 0.72 µM . This suggests that the target compound may also possess significant anticancer properties.
- Mechanistic Insights : Research on similar structures indicated that these compounds could inhibit key enzymes involved in cancer progression and inflammation, providing a mechanistic basis for their biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on synthetic routes , structural features , physicochemical properties , and biological relevance .
Key Observations
Structural Diversity: The target urea derivative differs from analogues like 3-hydroxyprop-2-en-1-one () and thiadiazole-linked urea () in its lack of conjugated enone or heterocyclic linkers. This may reduce electrophilicity and alter binding interactions . Compared to SGS-4-6 (), which contains a dienone system for Michael addition reactivity, the target compound’s hydroxyethyl-indole group likely prioritizes steric bulk over conjugation .
By contrast, enone derivatives (e.g., ) achieve higher yields (84–89%) via Claisen-Schmidt or LiHMDS-mediated condensations .
Biological Relevance :
- While the target compound’s bioactivity is unreported, structurally similar urea derivatives (e.g., ’s thiadiazole-urea) are explored for antimicrobial or anticonvulsant applications. The indole moiety in the target compound may confer affinity for neurological targets, akin to N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (), which targets indole-associated pathways .
Physicochemical Properties :
- The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely aromatic analogues like 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one (), which is reported as a yellow solid .
- Molecular weights of analogues range from 286.26 g/mol () to >500 g/mol (), suggesting the target compound’s moderate size (estimated ~400 g/mol) balances solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
